molecular formula C13H9ClO B8422811 3-(Naphthalen-2-yl)prop-2-enoyl chloride CAS No. 55540-61-9

3-(Naphthalen-2-yl)prop-2-enoyl chloride

Cat. No.: B8422811
CAS No.: 55540-61-9
M. Wt: 216.66 g/mol
InChI Key: IPKQVFIYJDYABU-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)prop-2-enoyl chloride is an aromatic acyl chloride characterized by a naphthalene ring substituted at the 2-position, conjugated to a propenoyl chloride group. Its molecular formula is C₁₃H₉ClO, with a molar mass of 216.67 g/mol. The naphthalene moiety imparts significant steric bulk and enhanced hydrophobic interactions compared to simpler aromatic acyl chlorides like 3-phenylprop-2-enoyl chloride. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and heterocyclic compounds.

Properties

CAS No.

55540-61-9

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

3-naphthalen-2-ylprop-2-enoyl chloride

InChI

InChI=1S/C13H9ClO/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H

InChI Key

IPKQVFIYJDYABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 3-(Naphthalen-2-yl)prop-2-enoyl chloride and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Reactivity Notes
3-(Naphthalen-2-yl)prop-2-enoyl chloride C₁₃H₉ClO 216.67 Naphthalene ring at position 2 High steric hindrance; moderate reactivity
3-Phenylprop-2-enoyl chloride C₉H₇ClO 166.60 Phenyl ring substituent Higher reactivity due to smaller size
trans-3-(Trifluoromethyl)cinnamoyl chloride C₁₀H₆ClF₃O 234.61 Trifluoromethyl group on phenyl ring Enhanced EWG effect; high reactivity
3-Chloro-2-methylpropene C₄H₇Cl 90.55 Chlorinated alkene (not an acyl chloride) Reacts via electrophilic addition

Key Observations :

  • Electronic Effects : The trifluoromethyl group in trans-3-(Trifluoromethyl)cinnamoyl chloride acts as a strong electron-withdrawing group (EWG), increasing electrophilicity and reactivity toward nucleophiles. In contrast, the naphthalene ring exerts a milder electron-withdrawing effect due to conjugation .
  • Solubility : The extended aromatic system of the naphthalene derivative reduces solubility in polar solvents compared to phenyl or trifluoromethyl-substituted analogs, impacting reaction conditions and purification strategies.

Research Findings and Challenges

  • Synthetic Challenges: Steric hindrance in 3-(Naphthalen-2-yl)prop-2-enoyl chloride may necessitate elevated temperatures or catalysts to achieve acceptable reaction rates, unlike smaller acyl chlorides.
  • Stability : Acyl chlorides with bulky substituents are prone to hydrolysis; thus, anhydrous conditions are critical during synthesis and storage.
  • Diverse Applications : highlights the role of similar acyl chlorides in antimicrobial agents, suggesting that the naphthalene variant could be explored for antibacterial or antifungal activity .

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